molecular formula C9H10ClN B3130063 4-Chloro-2-cyclopropylaniline CAS No. 340039-26-1

4-Chloro-2-cyclopropylaniline

Cat. No. B3130063
CAS RN: 340039-26-1
M. Wt: 167.63 g/mol
InChI Key: BBDPTNBIDTWCJX-UHFFFAOYSA-N
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Description

4-Chloro-2-cyclopropylaniline is a chemical compound with the molecular formula C9H10ClN . It is related to 2-Cyclopropylaniline , which is used in various applications .


Synthesis Analysis

The synthesis of 4-Chloro-2-cyclopropylaniline and related compounds has been studied in various research laboratories . The synthesis often involves the use of functionally substituted cyclopropanes .


Molecular Structure Analysis

The molecular structure of 4-Chloro-2-cyclopropylaniline has been analyzed using techniques such as single-crystal XRD analysis . The compound has a monoclinic structure with a Pc space group .


Chemical Reactions Analysis

4-Chloro-2-cyclopropylaniline and related compounds have been shown to undergo various chemical reactions . For example, N-Cyclopropylanilines have been used to probe the oxidative properties of triplet-state photosensitizers .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Chloro-2-cyclopropylaniline have been analyzed using various techniques . The compound is thermally stable up to 115°C and has a mechanical work hardness coefficient of 2.98, indicating that it is a soft material .

Mechanism of Action

While the specific mechanism of action for 4-Chloro-2-cyclopropylaniline is not mentioned in the search results, related compounds such as chloroxylenol work by binding to certain proteins on the cell membrane of bacteria, disrupting the membrane and allowing the contents of the bacterial cell to leak out .

Safety and Hazards

While specific safety and hazard information for 4-Chloro-2-cyclopropylaniline is not available in the search results, related compounds are known to be hazardous. For example, 2-Chloro-4-cyclopropylaniline has a signal word of “Danger” and is classified as a highly flammable liquid and vapor .

Future Directions

The future directions for research on 4-Chloro-2-cyclopropylaniline and related compounds could involve further exploration of their synthesis, chemical reactions, and applications . There is also potential for further study of their physical and chemical properties, as well as their safety and hazards .

properties

IUPAC Name

4-chloro-2-cyclopropylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClN/c10-7-3-4-9(11)8(5-7)6-1-2-6/h3-6H,1-2,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBDPTNBIDTWCJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=C(C=CC(=C2)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A suspension of N-(4-chloro-2-cyclopropylphenyl)acetamide (689 mg, 3.29 mmol) in 2M HCl (aq) (25 ml, 823 mmol) was stirred at 100° C. for 3 hrs and then 90° C. for 16 hrs. The resulting mixture was cooled to RT, diluted with EtOAc and water and the layers separated. The organic layer was extracted with 0.1 M HCl (aq) and the organic portion was discarded. To the combined aqueous portions was added 2M NaOH (aq) until basic and resulting mixture was extracted with EtOAc (2×). The organic extracts were washed with brine, dried over MgSO4, filtered and concentrated under vacuum to give the title compound as a dark yellow oil.
Name
N-(4-chloro-2-cyclopropylphenyl)acetamide
Quantity
689 mg
Type
reactant
Reaction Step One
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Quantity
25 mL
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reactant
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Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
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0 (± 1) mol
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solvent
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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